Bromine Anomalous Scattering for SAD Phasing
The presence of bromine at the para position provides anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in X-ray crystallography. The bromine atom (Z=35) generates a measurable anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) that is absent in the chloro (Z=17, f'' ≈ 0.35 e⁻), fluoro (Z=9), and unsubstituted phenyl analogs [1]. This enables de novo phasing of protein–ligand co-crystal structures without selenomethionine incorporation, reducing experimental time and cost.
| Evidence Dimension | Anomalous scattering factor (f'') at Cu Kα wavelength for phasing |
|---|---|
| Target Compound Data | Br: Z=35, f'' ≈ 1.28 e⁻ (heavy atom derivative suitable for SAD phasing) |
| Comparator Or Baseline | Cl analog: Z=17, f'' ≈ 0.35 e⁻; F analog: Z=9; Phenyl analog: no heavy atom |
| Quantified Difference | ~3.7-fold higher anomalous signal than Cl analog; unique phasing capability vs. non-halogenated and lighter halogen analogs |
| Conditions | Cu Kα X-ray source (1.5418 Å); theoretical f'' values from International Tables for Crystallography |
Why This Matters
For structural biology groups solving protein–ligand co-crystal structures, the bromine atom uniquely enables experimental phasing without additional derivatization, a capability not provided by chloro, fluoro, or unsubstituted analogs.
- [1] International Tables for Crystallography, Vol. C. Anomalous scattering factors for Br, Cl, F at Cu Kα. Bromine f'' = 1.283 e⁻; Chlorine f'' = 0.348 e⁻. View Source
